Ethyl 2-(3-methylbenzoyl)butanoate
Overview
Description
Ethyl 2-(3-methylbenzoyl)butanoate is an organic compound with the molecular formula C12H14O3. This compound is a derivative of butanoic acid and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the reaction of 3-methylbenzoyl chloride with butanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Esterification: Another method involves the esterification of 3-methylbenzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is conducted under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on the desired scale and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 3-methylbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol, butanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Various nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: 3-methylbenzoic acid.
Reduction: Butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methylbenzoyl)butanoate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 2-(3-methylbenzoyl)butanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of specific products. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(2-methylbenzoyl)butanoate: This compound differs by the position of the methyl group on the benzene ring.
Ethyl 2-(4-methylbenzoyl)butanoate: This compound has the methyl group at the para position on the benzene ring.
Ethyl benzoate: This compound lacks the methyl group on the benzene ring.
Uniqueness: Ethyl 2-(3-methylbenzoyl)butanoate is unique due to the presence of the methyl group at the meta position, which influences its chemical reactivity and physical properties compared to its ortho and para isomers.
Properties
IUPAC Name |
ethyl 2-(3-methylbenzoyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-12(14(16)17-5-2)13(15)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDTMZMSSKLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC(=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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